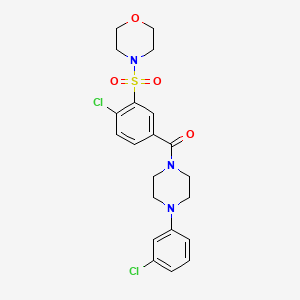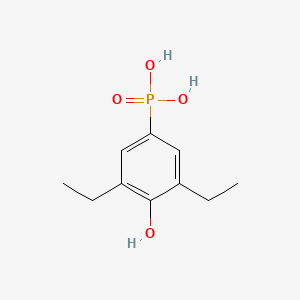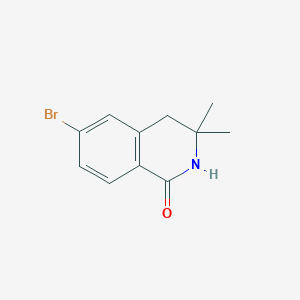![molecular formula C20H15FN4O3 B2858776 N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921877-29-4](/img/structure/B2858776.png)
N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific compound you mentioned also contains fluorophenyl, methyl, dioxo, phenyl, and carboxamide groups attached to the pyrimidine ring.Chemical Reactions Analysis
The chemical reactions of pyrimidines can be quite diverse, depending on the substituents attached to the ring. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Applications De Recherche Scientifique
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized and characterized for their potential in various scientific applications, including the development of novel pharmaceuticals and materials. For example, the synthesis of deoxyribonucleoside cyclic N-acylphosphoramidites demonstrates the utility of pyrimidine derivatives in the stereocontrolled synthesis of oligonucleotides, which are crucial for genetic research and therapeutic applications (Wilk et al., 2000). Additionally, aromatic polyamides derived from diphenylfluorene and containing pyrimidine units have been explored for their high thermal stability and potential applications in high-performance materials (Hsiao et al., 1999).
Biological Activities of Pyrimidine Derivatives
Research into the biological activities of pyrimidine derivatives has led to the discovery of compounds with significant pharmacological potential. For instance, certain pyrimidine-linked morpholinophenyl derivatives have been identified for their larvicidal activity, offering new avenues for the development of insect control agents (Gorle et al., 2016). Moreover, pyrimidine and triazine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating the versatility of these compounds in medicinal chemistry (El‐Hag et al., 2022).
Mécanisme D'action
Target of Action
The primary targets of HMS3483B09 are yet to be definitively identified. Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidines, have been found to exhibit activity against various targets, including mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions . The compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, which can result in various downstream effects.
Biochemical Pathways
Related compounds have been found to inhibit de novo purine biosynthesis, a critical pathway for cell growth and proliferation . This inhibition can lead to downstream effects such as the disruption of DNA synthesis and cell division.
Pharmacokinetics
Related compounds have been found to have advantageous exposures and half-life both in animal models and in humans . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The inhibition of critical biochemical pathways can lead to a variety of effects, including the disruption of cell growth and proliferation . This can potentially lead to the death of targeted cells, depending on the specific pathways affected.
Orientations Futures
Pyrimidines and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c1-24-11-13(18(26)22-15-10-6-5-9-14(15)21)16-17(24)19(27)25(20(28)23-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIGMUMNHNERAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2858693.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2858695.png)
![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)



![3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858705.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)
![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)